
Hymenistatin I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Hymenistatin I, also known as HS-1, is a cyclic peptide isolated from the sea sponge Phakellia fusca . It is a cyclic octapeptide whose sequence is cyclo [Ile-Ile-Pro-Pro-Tyr-Val-Pro-Leu] . It has been found to have immunosuppressive activity in both humoral and cellular immune responses .
Synthesis Analysis
Hymenistatin I analogues with dipeptide segments Ile2-Pro3, Pro3-Pro4, and Val6-Pro7 replaced by their tetrazole analogues Ile2-psi[CN4]-Ala3’, Pro3-psi[CN4]-Ala4, and Val6-psi[CN4]-Ala7 were synthesized by the solid phase peptide synthesis method and cyclized with the TBTU and/or HATU reagent .Molecular Structure Analysis
The empirical formula of Hymenistatin I is C47H72N8O9 . It has a molecular weight of 893.12 . The structure of Hymenistatin I includes a cis-amide bond between Pro3-Pro4 residues .Physical And Chemical Properties Analysis
Hymenistatin I has a density of 1.3±0.1 g/cm^3, a boiling point of 1186.6±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.3 mmHg at 25°C . It also has a molar refractivity of 240.5±0.4 cm^3, a polar surface area of 227 Å^2, and a molar volume of 711.7±5.0 cm^3 .Scientific Research Applications
Immunosuppressive Activity : Hymenistatin I has shown significant immunosuppressive effects, comparable to the well-known immunosuppressive agent cyclosporin A. This property makes it a potential candidate for applications in immune-related disorders (Cebrat, Wieczorek, & Siemion, 1996).
Antimicrobial and Pharmacological Activities : Studies on synthetic cyclic peptides including Hymenistatin I have indicated moderate to good growth inhibition against bacterial strains and weak activity against fungal strains. It also exhibited moderate anti-inflammatory activity (Poojary & Belagali, 2005).
Potential in Cancer Therapy : Hymenistatin I, isolated from the Western Pacific Ocean sponge Hymeniacidon sp., has shown activity against the P388 leukemia cell line, highlighting its potential as an antineoplastic agent (Pettit et al., 1990).
Synthetic Immunomodulatory Analogs : Research on tetrazole analogs of Hymenistatin I, aiming to modify its structure for enhanced immunosuppressive activity, reflects the compound's potential for creating new immunomodulatory agents (Zubrzak et al., 2001).
Presence in Marine Organisms : Hymenistatin I is also found in marine sponges like Phakellia fusca, indicating a broader ecological presence and potential for discovery in marine bioprospecting (Zhang et al., 2010).
properties
IUPAC Name |
(1S,7S,10S,13S,19S,22S,25S,28S)-25,28-bis[(2S)-butan-2-yl]-10-[(4-hydroxyphenyl)methyl]-22-(2-methylpropyl)-13-propan-2-yl-3,9,12,15,21,24,27,30-octazatetracyclo[28.3.0.03,7.015,19]tritriacontane-2,8,11,14,20,23,26,29-octone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H72N8O9/c1-9-28(7)38-44(61)52-39(29(8)10-2)47(64)55-23-13-16-36(55)45(62)53-21-11-14-34(53)42(59)49-33(25-30-17-19-31(56)20-18-30)41(58)50-37(27(5)6)46(63)54-22-12-15-35(54)43(60)48-32(24-26(3)4)40(57)51-38/h17-20,26-29,32-39,56H,9-16,21-25H2,1-8H3,(H,48,60)(H,49,59)(H,50,58)(H,51,57)(H,52,61)/t28-,29-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACGNHONDBBQGE-MXKYYYADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CC(C)C)C(C)C)CC5=CC=C(C=C5)O)C(C)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N1)CC(C)C)C(C)C)CC5=CC=C(C=C5)O)[C@@H](C)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H72N8O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045443 |
Source


|
| Record name | Hymenistatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
893.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hymenistatin I | |
CAS RN |
129536-23-8 |
Source


|
| Record name | Hymenistatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione](/img/structure/B592031.png)
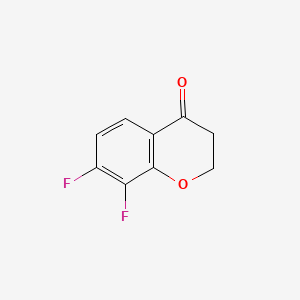
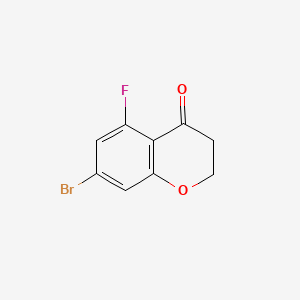
![(2E)-1-butyl-2-[(2E,4E)-5-(1-butyl-3,3-dimethyl-3a,4,5,6,7,7a-hexahydroindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-3a,4,5,6,7,7a-hexahydroindole;perchlorate](/img/structure/B592034.png)

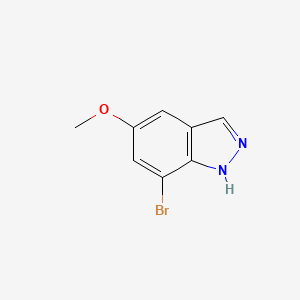
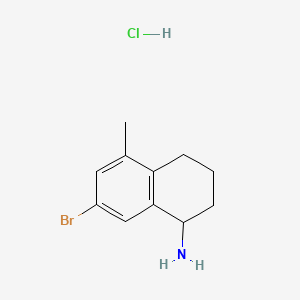

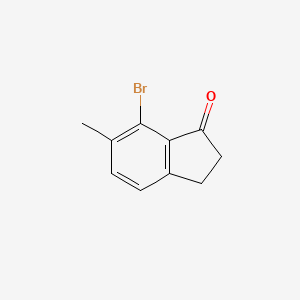
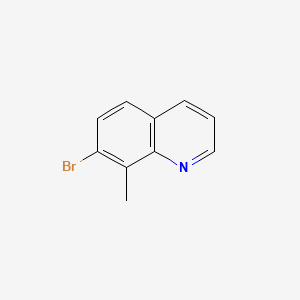
![7-Bromobenzo[d]oxazole](/img/structure/B592045.png)

